1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with an ethenyl and a methylsulfanyl group, connected to a piperazine ring
Preparation Methods
The synthesis of 1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the pyrimidine ring The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors The ethenyl and methylsulfanyl groups are introduced through specific substitution reactions
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethanone group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with reaction conditions such as temperature, solvent, and catalyst being optimized for each specific reaction.
Scientific Research Applications
1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethenyl and methylsulfanyl groups play a crucial role in its binding affinity and specificity, while the piperazine ring provides structural stability.
Comparison with Similar Compounds
1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one: This compound has a cyclopentylamino group instead of the ethenyl group, which may affect its biological activity and chemical reactivity.
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one: The presence of a fluorophenyl group instead of the piperazine ring can lead to different interactions with biological targets and different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
CAS No. |
823220-77-5 |
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Molecular Formula |
C13H18N4OS |
Molecular Weight |
278.38 g/mol |
IUPAC Name |
1-[4-(6-ethenyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N4OS/c1-4-11-9-12(15-13(14-11)19-3)17-7-5-16(6-8-17)10(2)18/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
RVGGDYADGORHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C=C)SC |
Origin of Product |
United States |
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